4-(1H-indol-2-yl)benzoic Acid
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Overview
Description
4-(1H-indol-2-yl)benzoic Acid is a chemical compound with the linear formula C15H11O2N1 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound or its derivatives has been analyzed using techniques such as NMR and MS . For example, the 1H NMR of a derivative exhibited the presence of an amino group, azomethine proton, and a singlet for NH-CS, in addition to the presence of Ar-Hs .Chemical Reactions Analysis
The chemical reactions involving this compound or its derivatives have been studied . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, melting point, and storage temperature . For instance, one of its derivatives has a molecular weight of 238.25, a melting point of 147-149°C, and should be stored at room temperature .Scientific Research Applications
Photolytic Applications
4-(1H-indol-2-yl)benzoic Acid derivatives, specifically those including the 2-(4-nitrophenyl)-1H-indole (NPI) chromophore, have been synthesized and studied for photolytic applications. These derivatives are used in light-triggered elimination of CO2 and absorption of O2, mimicking an artificial breathing-type reaction. Such reactions hold potential for transition metal-free oxidation of amino acids under mild conditions, which can be significant for various biochemical applications (Lin & Abe, 2021).
Anticancer Activities
Certain derivatives of this compound, such as the 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one series, have shown promising anticancer activities. These compounds, synthesized and structurally analyzed, were evaluated against different cancer cells, showing notable activity, especially against lung cancer cells. This presents a potential pathway for developing new anticancer drugs (Jing et al., 2012).
Structural and Biological Analysis
This compound derivatives have also been synthesized and characterized for structural and biological activities. These studies involve structural elucidation, Hirshfeld surface analysis, and DFT calculations to understand the compound's molecular structure and interactions. Such comprehensive analyses are crucial for the development of molecules with significant biological activity like anti-tumor and anti-inflammatory properties (Geetha et al., 2019).
Drug Delivery System Applications
Studies also indicate the potential of this compound derivatives in enhancing the thermal stability and drug delivery efficiency of certain drug molecules. Complex formation with cyclodextrin, for instance, was shown to improve the stability and delivery efficiency of azo-containing molecules, suggesting a role in drug formulation and delivery systems (Dikmen, 2021).
Safety and Hazards
Future Directions
The future directions for 4-(1H-indol-2-yl)benzoic Acid and its derivatives are promising. They have been found to have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . For instance, LNP023, a derivative of this compound, is currently being evaluated clinically in several diverse complement-mediated indications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to exhibit inhibitory activity against certain viruses . Others have shown anti-inflammatory and analgesic activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The 4-(1H-indol-2-yl)benzoic Acid plays a crucial role in biochemical reactions. It has been found to bind with high affinity to multiple receptors, which makes it a valuable tool in the development of new useful derivatives
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these influences are still being researched.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently under study. It is known that indole derivatives, such as this compound, can interact with various enzymes or cofactors .
Properties
IUPAC Name |
4-(1H-indol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)16-14/h1-9,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCRBJAULXKESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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